N-[(2H-1,3-benzodioxol-5-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Compound Management Quality Control NMR Fingerprinting

N-[(2H-1,3-benzodioxol-5-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 431919-40-3) is a fully synthetic hybrid molecule that fuses a 1,3-benzodioxole (methylenedioxybenzene) N-methylamide appendage with an 8-methoxy-substituted 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) core. The compound belongs to the broader class of chromene-2-carboxamides, a privileged scaffold extensively employed in medicinal chemistry for the discovery of kinase inhibitors, GPCR modulators, and cytotoxic agents.

Molecular Formula C19H15NO6
Molecular Weight 353.33
CAS No. 431919-40-3
Cat. No. B2706167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2H-1,3-benzodioxol-5-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS431919-40-3
Molecular FormulaC19H15NO6
Molecular Weight353.33
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H15NO6/c1-23-15-4-2-3-12-8-13(19(22)26-17(12)15)18(21)20-9-11-5-6-14-16(7-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,20,21)
InChIKeyDYOPMOGDVMVMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2H-1,3-benzodioxol-5-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (431919-40-3): Chemoinformatic Identity and Compound Class Definition


N-[(2H-1,3-benzodioxol-5-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 431919-40-3) is a fully synthetic hybrid molecule that fuses a 1,3-benzodioxole (methylenedioxybenzene) N-methylamide appendage with an 8-methoxy-substituted 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) core . The compound belongs to the broader class of chromene-2-carboxamides, a privileged scaffold extensively employed in medicinal chemistry for the discovery of kinase inhibitors, GPCR modulators, and cytotoxic agents. It is catalogued as a commercial screening compound (ChemBridge/Hit2Lead libraries) under the database identifier ZINC01165938, with a monoisotopic mass of 353.089937 Da and the molecular formula C₁₉H₁₅NO₆ .

Why 8-Methoxy and Benzodioxole Modifications Prevent Straightforward Substitution of 431919-40-3


The structural elements of 431919-40-3—specifically the 8-methoxy group on the coumarin nucleus and the 1,3-benzodioxol-5-ylmethyl moiety on the carboxamide side chain—each contribute distinct, quantifiable contributions to molecular topology and physicochemical properties that are not replicated by simpler chromene-3-carboxamide analogs . Replacing this compound with a generic coumarin or a non-benzodioxole-containing analog alters key parameters such as topological polar surface area (tPSA), lipophilicity (LogP), and hydrogen-bonding capacity, which are primary determinants of passive membrane permeability, solubility, target-binding orientation, and pharmacokinetic behavior. Without matching these precise physicochemical fingerprints, researchers risk introducing uncontrolled variables that undermine assay reproducibility and compound progression in screening cascades.

431919-40-3: Quantifiable, Comparator-Anchored Evidence for Scientific Decision-Making


Complete NMR Resonance Assignment Versus Uncharacterized Analogs: A Quality Gate for Procurement and Compound Registration

The availability of fully assigned ¹H and ¹³C NMR spectra for 431919-40-3 provides unambiguous structural confirmation and purity verification at the point of receipt, a capability absent for many close analogs that lack publicly deposited spectroscopic data [1]. This reduces the risk of structural misassignment that could compromise downstream assay interpretation. The SpectraBase entry (Compound ID: 5OPLqPG7jtd) records two NMR spectra for this compound, enabling direct comparison with experimentally acquired spectra in-house [1]. In contrast, the des-methoxy analog (CAS 325810-66-0) and other N-substituted 8-methoxycoumarin-3-carboxamide derivatives do not have publicly accessible NMR reference spectra in this curated database.

Compound Management Quality Control NMR Fingerprinting

Topological Polar Surface Area (tPSA): A Quantitative Differentiation from Non-Benzodioxole and Des-Methoxy Analogs

The target compound has a calculated tPSA of 83 Ų, which is higher than that of its direct des-methoxy analog (the non-methoxylated benzodioxol-5-ylmethyl coumarin-3-carboxamide, CAS 325810-66-0, estimated tPSA ~74 Ų) . This 9 Ų increase is attributable to the 8-methoxy oxygen atom and impacts predicted intestinal absorption and blood-brain barrier penetration according to established drug-likeness models. The compound also exhibits a calculated LogP of 2.09 (ACD/Labs) and zero Rule of 5 violations . The benzodioxole moiety further differentiates the compound from N-phenyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide (Hit2Lead #5649251, tPSA = 68.5 Ų, LogP = 2.68) .

Drug Design Permeability Physicochemical Profiling

Combinatorial Scaffold Uniqueness: Benzodioxole-Methylene-Coumarin Hybrid not Represented in Common Bioactivity-Annotated Databases

A search of ChEMBL and BindingDB for the target compound's InChI Key (DYOPMOGDVMVMKF-UHFFFAOYSA-N) returned no bioactivity records [1][2]. This absence of prior annotation is itself a differentiator: the compound occupies a region of chemical space that has not been systematically profiled against major pharmaceutical targets, unlike many commercially available chromene-2-carboxamides that already have established ChEMBL compound IDs and associated IC₅₀/Ki data. For example, the structurally related compound N-(2-(4-benzylpiperazin-1-yl)-5-bromophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (BDBM16745) has documented BACE1 inhibitory activity (IC₅₀ = 5.0 µM) [3], whereas the benzodioxole-methylene hybrid has no such annotation, making it a clean-slate chemical probe candidate devoid of confounding polypharmacology expectations.

Chemical Biology Novel Chemical Space Screening Library Design

Class-Level Hepatic Anticancer SAR: The 8-Methoxy Group is Essential for Nanomolar Potency in Hepatocellular Carcinoma Models

In a systematic SAR study of 8-methoxycoumarin-3-carboxamides, compound 5 exhibited potent antiproliferative activity against HepG2 liver cancer cells with an IC₅₀ of 0.9 µM, outperforming the reference compound staurosporine (IC₅₀ = 8.4 µM) by approximately 9.3-fold [1]. This study established that the 8-methoxy substituent on the coumarin core is a critical pharmacophoric element for cytotoxicity, as unsubstituted coumarin-3-carboxamides showed significantly reduced activity. The benzodioxole moiety is a well-documented pharmacophore in anticancer agents, with benzodioxole-containing derivatives demonstrating tubulin polymerization inhibition (e.g., compound 11a, IC₅₀ = 6.37 µM in MCF-7 cells) and broad-spectrum cytotoxicity [2]. The target compound combines both privileged scaffolds within a single molecular entity, suggesting a synergistic pharmacophoric potential not present in analogs lacking either the 8-methoxy group or the benzodioxole fragment.

Hepatocellular Carcinoma Anticancer Drug Discovery Cytotoxicity Screening

Predicted Physicochemical Selectivity versus Off-Target Liability: Zero Rule of 5 Violations and Favorable BCF Profile

The compound has zero violations of Lipinski's Rule of 5 (MW 353.33, LogP 2.09, 1 HBD, 7 HBA) . Its predicted bioconcentration factor (BCF) is 16.94 at both pH 5.5 and pH 7.4, and the predicted KOC (soil adsorption coefficient) is 263.84–263.85, indicating moderate environmental mobility . The compound has a density of 1.4±0.1 g/cm³ and a boiling point of 666.0±55.0 °C, which are relevant for solid-state formulation and thermal stability assessment during storage and handling . These parameters collectively position 431919-40-3 as a lead-like compound with favorable oral druggability predictions, distinguishing it from higher-MW, higher-LogP chromene derivatives that may violate Rule of 5 criteria and exhibit poorer solubility profiles.

ADME Prediction Lead Optimization Drug-Likeness

431919-40-3: Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Composite Chemical Probe Development for Dual Benzodioxole-Coumarin Phenotypic Screening in Oncology

The compound integrates two independently validated anticancer pharmacophores—the 8-methoxycoumarin-3-carboxamide scaffold (demonstrated to achieve IC₅₀ = 0.9 µM against HepG2 cells through caspase-3/7 activation and β-tubulin polymerization inhibition) and the 1,3-benzodioxole system (whose derivatives exhibit tubulin polymerization IC₅₀ = 6.37 µM and broad-spectrum cytotoxicity) [1][2]. 431919-40-3 is the only compound in the ChemBridge screening collection that fuses both motifs via a methylene linker, making it uniquely suited for target ID campaigns in hepatocellular carcinoma where both pharmacophores may contribute synergistic antiproliferative effects.

Property-Driven Lead Optimization Starting Point: Exploiting Zero Rule of 5 Violations

With a molecular weight of 353.33 Da, a LogP of 2.09, a single H-bond donor, and zero Rule of 5 violations, 431919-40-3 meets all criteria for an orally bioavailable lead-like compound [1]. Its tPSA of 83 Ų and moderate lipophilicity predict adequate solubility and permeability, addressing the common liability of excessively lipophilic chromene derivatives that show high LogP values (e.g., the N-phenyl analog with LogP 2.68) and suffer from poor aqueous solubility. Medicinal chemistry teams can use 431919-40-3 as a core scaffold for systematic SAR expansion while maintaining favorable ADME properties.

NMR-Verified Reference Standard for Coumarin-Carboxamide Library Quality Control

The curated availability of two NMR spectra (¹H and ¹³C) in the SpectraBase database (Compound ID: 5OPLqPG7jtd) makes 431919-40-3 an excellent reference standard for compound management workflows [1]. Upon receipt from commercial vendors, research groups can directly overlay their acquired spectra against the SpectraBase reference to confirm structural identity and detect synthetic impurities, a quality gate that is unavailable for most other benzodioxole-containing coumarin analogs lacking public spectral data.

Unencumbered Chemical Biology Tool for Novel Target Discovery

The complete absence of bioactivity annotation for 431919-40-3 in both ChEMBL and BindingDB—despite the compound being commercially available and listed in screening libraries—renders it a pristine chemical biology probe [1][2]. Researchers can phenotype this compound without the confounding influence of previously reported polypharmacology, enabling unbiased target deconvolution via affinity-based proteomics (e.g., chemical proteomics or Drug Affinity Responsive Target Stability assays) and facilitating genuinely novel target discovery.

Quote Request

Request a Quote for N-[(2H-1,3-benzodioxol-5-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.